molecular formula C17H11N3O B14123120 4-cyano-N-(quinolin-8-yl)benzamide

4-cyano-N-(quinolin-8-yl)benzamide

Cat. No.: B14123120
M. Wt: 273.29 g/mol
InChI Key: HMGAUCVONYDSPI-UHFFFAOYSA-N
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Description

4-cyano-N-(quinolin-8-yl)benzamide is an organic compound that features a quinoline ring attached to a benzamide moiety with a cyano group at the para position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(quinolin-8-yl)benzamide typically involves the reaction of 8-aminoquinoline with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under nitrogen atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Mechanism of Action

The mechanism of action of 4-cyano-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes . The cyano group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-N-(quinolin-8-yl)benzamide is unique due to the presence of the cyano group, which enhances its ability to participate in a variety of chemical reactions and increases its binding affinity to certain molecular targets. This makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C17H11N3O

Molecular Weight

273.29 g/mol

IUPAC Name

4-cyano-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C17H11N3O/c18-11-12-6-8-14(9-7-12)17(21)20-15-5-1-3-13-4-2-10-19-16(13)15/h1-10H,(H,20,21)

InChI Key

HMGAUCVONYDSPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)C#N)N=CC=C2

Origin of Product

United States

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